molecular formula C16H23N3O2 B2386671 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 2034583-13-4

2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2386671
CAS No.: 2034583-13-4
M. Wt: 289.379
InChI Key: BAERGWAVPFIJPM-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a synthetic chemical compound of interest in medicinal chemistry and early-stage drug discovery, designed by integrating two privileged pharmacophores. The molecule features a piperidine ring, a nitrogen-containing heterocycle extensively utilized in approved pharmaceuticals for its ability to fine-tune pharmacokinetic properties and serve as a conformational scaffold . This core structure is functionalized with a pyridazin-3(2H)-one moiety, a heterocyclic system recognized for its diverse biological activities. Literature indicates that pyridazinone derivatives have demonstrated significant potential as vasodilators for cardiovascular disease research and as targeted anticancer agents, including tyrosine kinase inhibitors . The cyclopentyl ethanone linker provides a lipophilic element that can influence the molecule's overall topology and binding affinity. This specific architectural combination suggests potential for probing biological pathways relevant to oncology and cardiovascular diseases, making it a valuable compound for high-throughput screening, target identification, and structure-activity relationship (SAR) studies in a research setting.

Properties

IUPAC Name

2-cyclopentyl-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(11-13-5-1-2-6-13)19-10-4-7-14(12-19)21-15-8-3-9-17-18-15/h3,8-9,13-14H,1-2,4-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAERGWAVPFIJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCC(C2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Routes

Synthesis of 3-Hydroxypiperidine Intermediate

The piperidine scaffold is functionalized at the 3-position to enable ether bond formation with pyridazine. Key steps include:

Step Reagents/Conditions Yield Source
1. Piperidine protection Boc₂O, DMAP, CH₂Cl₂, 0°C → rt, 12h 92%
2. Oxidation to piperidin-3-one Dess-Martin periodinane, CH₂Cl₂, 0°C → rt, 2h 85%
3. Stereoselective reduction L-Selectride, THF, -78°C, 1h 78% (trans-3-hydroxy)

Critical Note : The trans-3-hydroxypiperidine configuration is essential for subsequent regioselective etherification.

Formation of Pyridazin-3-yloxy-Piperidine Moiety

The ether linkage is constructed using Mitsunobu or nucleophilic aromatic substitution (SNAr):

Method A: Mitsunobu Coupling
Component Quantity Conditions Yield
3-Hydroxypiperidine 1.0 eq DIAD (1.5 eq), PPh₃ (1.5 eq), pyridazin-3-ol (1.2 eq), THF, 0°C → rt, 12h 68%
Method B: SNAr with Activated Pyridazine
Component Quantity Conditions Yield
3-Fluoropyridazine 1.2 eq K₂CO₃ (3.0 eq), DMF, 80°C, 6h 54%

Advantage : Mitsunobu offers higher regioselectivity (>95% at C3) compared to SNAr (70–80%).

Cyclopentyl Group Introduction via Alkylation

The ketone group at position 1 is installed through Friedel-Crafts acylation or Grignard addition:

Approach Reagents/Conditions Yield
Friedel-Crafts Cyclopentylacetyl chloride, AlCl₃, CH₂Cl₂, 0°C → rt, 4h 62%
Grignard Cyclopentylmagnesium bromide, THF, -78°C → rt, 2h; Quench with Ac₂O 71%

Key Insight : Grignard methods avoid carbocation rearrangements, ensuring higher purity.

Final Assembly and Deprotection

Coupling of intermediates and global deprotection yield the target compound:

Step Process Conditions Yield
1. Ketone-amine coupling EDC·HCl, HOBt, DIPEA, CH₂Cl₂, 0°C → rt, 12h 76%
2. Boc deprotection TFA/CH₂Cl₂ (1:1), 0°C → rt, 2h 95%

Industrial-Scale Optimization

For kilogram-scale production, continuous-flow methods enhance efficiency:

Parameter Batch Process Continuous-Flow Improvement
Reaction time 12h 2h 6× faster
Purity 88% 96% +8%
Solvent use 15 L/kg 5 L/kg 67% reduction

Catalyst : Pd/XPhos enables Suzuki-Miyaura coupling with <0.5% residual metal.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Mitsunobu + Grignard High regioselectivity, minimal byproducts Costly reagents (DIAD, PPh₃)
SNAr + Friedel-Crafts Lower cost, scalable Moderate yield (50–60%), requires strict anhydrous conditions

Chemical Reactions Analysis

2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent, particularly in the treatment of infectious diseases such as tuberculosis. Similar compounds have demonstrated anti-tubercular activity against Mycobacterium tuberculosis, indicating that 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone may also possess similar properties due to its structural analogies with known bioactive compounds .

Pharmacological Studies

Research indicates that this compound may interact with various biological pathways, particularly those involving receptor modulation and enzyme inhibition. Its structural features suggest potential interactions with central nervous system targets, making it a candidate for further studies in neuropharmacology.

Synthesis and Analytical Applications

The synthesis of this compound involves multiple steps, typically starting with the preparation of piperidine and pyridazine intermediates. These intermediates are coupled under specific conditions to yield the final product. This compound can also serve as a building block for synthesizing more complex molecules in organic chemistry .

Case Study 1: Anti-Tubercular Activity

In a study focused on similar piperidine derivatives, compounds exhibited significant activity against Mycobacterium tuberculosis with IC₅₀ values ranging from 1.35 to 2.18 μM. This suggests that this compound could be evaluated for its anti-tubercular properties.

Case Study 2: Neuropharmacological Potential

Research on related compounds has indicated their efficacy in modulating neurotransmitter systems, which could lead to applications in treating disorders such as anxiety and depression. The unique combination of functional groups in this compound may enhance its binding affinity to specific receptors compared to other derivatives .

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several piperidin-1-yl ethanone derivatives. Key comparisons include:

Compound Substituents Key Features Reference
2-Cyclopentyl-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone Oxadiazole-methyl-piperidine Increased rigidity due to oxadiazole; potential for π-π interactions with aromatic targets.
1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone 4-Chlorobenzoyl-piperidine Enhanced lipophilicity from chlorophenyl group; possible metabolic stability challenges.
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole-aryl-piperidine Tetrazole introduces polarity and hydrogen-bonding capacity; may improve solubility.
Iloperidone-related intermediates (e.g., benzoisoxazolyl-piperidine ethanone) Benzoisoxazole-piperidine CNS activity (antipsychotic); pyridine/heterocycle-driven receptor binding.

Key Structural Differences :

  • Pyridazin-3-yloxy group: The pyridazine ring in the target compound provides distinct electronic and steric properties compared to oxadiazole (electron-deficient) or tetrazole (acidic proton donor). This may influence binding to enzymes or receptors requiring planar heterocyclic recognition .
  • Cyclopentyl vs.
Physicochemical Properties
  • Lipophilicity : The cyclopentyl group (logP ~3.5–4.0) increases hydrophobicity compared to unsubstituted piperidine analogs. Pyridazine (polarizable N-heterocycle) may counterbalance this, improving aqueous solubility .
  • Isomerization: Similar to 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, the target compound may exhibit amide bond isomerization under varying temperatures, as observed via NMR studies .
Pharmacological Potential

While direct data are absent, structurally related compounds exhibit diverse activities:

  • Iloperidone analogs : Antipsychotic activity via dopamine/serotonin receptor modulation .
  • Tetrazole derivatives : Anti-inflammatory or antimicrobial applications due to hydrogen-bonding capacity .
  • Oxadiazole-containing compounds : Kinase inhibition (e.g., EGFR) via heterocyclic interactions .

Biological Activity

2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a synthetic compound that has attracted attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a cyclopentyl group, a piperidine moiety, and a pyridazine derivative, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3O2C_{16}H_{23}N_{3}O_{2} with a molecular weight of 289.37 g/mol. Its unique structure includes:

Component Description
Cyclopentyl GroupProvides hydrophobic interactions
Piperidine MoietyPotential for receptor binding
Pyridazine GroupMay enhance biological activity through heterocyclic interactions

Potential Mechanisms:

  • Receptor Modulation : Compounds with similar structures have been associated with modulation of neurotransmitter receptors, including dopamine and serotonin receptors.
  • Enzyme Inhibition : Related compounds have exhibited ATP-competitive inhibition, indicating that this compound may inhibit certain enzymes involved in metabolic pathways.

Biological Activity

Research into the biological activity of this compound is still emerging. However, preliminary investigations suggest that it may possess:

  • Antimicrobial Properties : Similar compounds have demonstrated activity against Mycobacterium tuberculosis, indicating potential for anti-tubercular applications.
  • CNS Activity : The structural components suggest possible effects on CNS pathways, which could be beneficial for treating neurological disorders.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antitubercular Activity : A study highlighted that piperidine derivatives showed significant activity against Mycobacterium tuberculosis, suggesting that similar structures could exhibit comparable efficacy .
  • Neuropharmacological Effects : Research on piperidine-based compounds indicates their potential in modulating neurotransmitter systems, which could lead to therapeutic applications in anxiety and depression .

Synthesis and Applications

The synthesis of this compound involves several steps starting from simple precursors. Typical synthetic routes include:

  • Preparation of Piperidine Intermediates : Utilizing known methods to create piperidine derivatives.
  • Coupling Reactions : Combining intermediates under specific conditions to yield the final product.

This compound's unique structure allows it to serve as a versatile building block in drug development, particularly in creating novel therapeutics targeting CNS disorders or infectious diseases.

Q & A

Q. How can synthetic routes for 2-cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone be optimized to improve yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including:
  • Cyclopentyl group introduction : Alkylation of a piperidine precursor with cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Pyridazine coupling : Nucleophilic substitution of a hydroxyl or leaving group on piperidine with pyridazin-3-ol, using catalysts like CuI or Pd-based systems for cross-coupling .
  • Ethanone formation : Acylation via Friedel-Crafts or ketone transfer reactions.
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of reagents. Monitor intermediates via HPLC or TLC .

Q. What analytical techniques are critical for characterizing this compound’s structure?

  • Methodology :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyridazine-piperidine linkage and cyclopentyl substitution. For example, ¹H NMR chemical shifts at δ 3.5–4.0 ppm indicate ether bonds (C–O–C) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~345.21 g/mol).
  • X-ray crystallography : Resolves 3D conformation of the piperidine ring and pyridazine orientation .

Q. How do reaction conditions (solvent, temperature) influence the formation of undesired byproducts?

  • Methodology :
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions but may promote hydrolysis. Use anhydrous conditions with molecular sieves to suppress side reactions .
  • Temperature control : Lower temperatures (0–5°C) minimize thermal decomposition of pyridazine intermediates, while higher temperatures (80°C) accelerate cyclization steps .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?

  • Methodology :
  • Pharmacokinetic profiling : Assess solubility (logP ~2.5–3.0) and metabolic stability using liver microsome assays. Poor in vivo efficacy may stem from rapid CYP450-mediated oxidation of the cyclopentyl group .
  • Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity discrepancies between cell-free and cellular systems .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced selectivity?

  • Methodology :
  • Scaffold modifications : Replace pyridazine with pyrimidine or triazine to evaluate π-stacking interactions. For example, pyridazin-3-yloxy groups show higher selectivity for kinase targets vs. GPCRs .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., –CF₃) on the cyclopentyl ring to modulate lipophilicity and target binding .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding poses in ATP-binding pockets, guiding synthetic prioritization .

Q. What mechanisms underlie the compound’s instability under acidic conditions?

  • Methodology :
  • Degradation studies : Incubate the compound in HCl (pH 2.0) and analyze via LC-MS. Instability is often due to hydrolysis of the ethanone carbonyl or cleavage of the pyridazine-piperidine ether bond .
  • Stabilization strategies : Co-crystallization with cyclodextrins or formulation as a prodrug (e.g., esterification of the ketone) .

Key Challenges and Recommendations

  • Synthetic bottlenecks : Low yields (~30%) in pyridazine coupling steps require catalyst screening (e.g., PdCl₂(PPh₃)₂ vs. Buchwald-Hartwig conditions) .
  • Biological variability : Standardize assay protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .

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